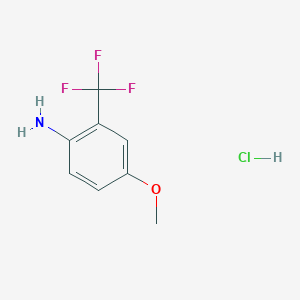

4-Methoxy-2-(trifluoromethyl)aniline hydrochloride

Description

Key Mass Spectrometry Data:

- Exact Mass : 227.0325 g/mol (calculated using isotopic masses: ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ¹⁹F).

- Monoisotopic Mass : 227.0325 g/mol.

The molecular weight difference of 36.46 g/mol corresponds to the addition of HCl (36.46 g/mol) to the free base. This transformation enhances solubility in polar solvents, a critical factor in synthetic applications.

Structural Comparison: Free Base vs. Hydrochloride Salt

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₈H₈F₃NO | C₈H₉ClF₃NO |

| Molecular Weight | 191.15 g/mol | 227.61 g/mol |

| Key Functional Groups | -NH₂, -OCH₃, -CF₃ | -NH₃⁺Cl⁻, -OCH₃, -CF₃ |

The protonation of the amino group in the hydrochloride salt alters its electronic properties, increasing polarity and stability under acidic conditions.

Properties

IUPAC Name |

4-methoxy-2-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c1-13-5-2-3-7(12)6(4-5)8(9,10)11;/h2-4H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORFTHQHDDZQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Nitro Precursor

- Starting Material: 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

- Catalyst: Palladium on carbon (5% or 10%)

- Solvent: Ethanol or methanol

- Conditions:

- Hydrogen atmosphere at room temperature (20–30 °C)

- Hydrogen pressure: approximately 60 psi (413 kPa) or hydrogen balloon

- Reaction time: 1.5 to overnight (up to 12 hours)

- Procedure:

The nitro compound is dissolved in ethanol or methanol, and palladium on carbon catalyst is added. The reaction vessel is flushed with nitrogen, then charged with hydrogen. The mixture is stirred under hydrogen atmosphere until gas uptake ceases (typically 90 minutes to overnight). The catalyst is filtered off, and the filtrate concentrated under reduced pressure to yield the aniline as a light yellow oil. - Yield: 99–100%

- Characterization:

- ^1H NMR (CDCl3) shows aromatic protons and methoxy group signals consistent with the product.

- Mass spectrometry confirms molecular ion peak at m/e 191–192 (M+).

- Notes: The product is often used directly in subsequent steps without further purification.

Reduction Using Hydrazine Hydrate and Raney Nickel

- Starting Material: 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

- Reducing Agent: Hydrazine hydrate

- Catalyst: Raney Nickel

- Solvent: Methanol

- Conditions: Room temperature, 2–3 hours

- Procedure:

The nitro compound is dissolved in methanol, Raney Nickel catalyst is added, followed by dropwise addition of hydrazine hydrate. The mixture is stirred at room temperature for several hours. After completion, the reaction mixture is quenched with water, filtered, and the filtrate concentrated to yield the amine. - Yield: Approximately 40% isolated yield reported in one experiment (0.400 g from 1.0 g nitro compound)

- Characterization: ^1H NMR (DMSO-d6) consistent with expected aromatic and methoxy protons.

Conversion to Hydrochloride Salt

- The free base 4-Methoxy-2-(trifluoromethyl)aniline can be converted to its hydrochloride salt by treatment with hydrogen chloride gas or HCl in dioxane/methanol solution. This step is typically performed at room temperature (20 °C) for 12 hours, followed by concentration under reduced pressure to isolate the hydrochloride salt.

| Method | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Pressure (psi/kPa) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Catalytic hydrogenation | 5–10% Pd/C | Ethanol/Methanol | 20–30 | 60 psi (413 kPa) | 1.5–12 h | 99–100 | Direct use without purification |

| Hydrazine hydrate reduction | Raney Ni + Hydrazine hydrate | Methanol | 20 | Atmospheric | 2–3 h | ~40 | Lower yield, requires filtration |

| Hydrochloride salt formation | HCl (gas or solution) | Dioxane/MeOH | 20 | Atmospheric | 12 h | Not specified | Salt formation step after amine synthesis |

- NMR Analysis: The ^1H NMR spectra consistently show aromatic doublets and singlets corresponding to the substituted aniline ring, with methoxy group signals near 3.6–3.9 ppm and amine protons as broad singlets.

- Mass Spectrometry: Molecular ion peaks at m/e 191–192 confirm the molecular weight of the free base.

- Purity: Gas chromatography and HPLC analyses indicate high purity (up to 95–100%) of the synthesized amine before salt formation.

- Reaction Efficiency: Catalytic hydrogenation under mild conditions provides excellent yields and clean conversion, making it the preferred industrial and laboratory method.

The preparation of 4-Methoxy-2-(trifluoromethyl)aniline hydrochloride is efficiently achieved by catalytic hydrogenation of the corresponding nitro precursor using palladium on carbon catalysts in alcoholic solvents under mild hydrogen pressure. Alternative chemical reductions using hydrazine hydrate and Raney nickel are also possible but generally yield lower amounts. The final hydrochloride salt is obtained through acid treatment of the free amine. The described methods are supported by detailed experimental data, including NMR, mass spectrometry, and chromatographic purity assessments, confirming their reliability and reproducibility for professional synthesis applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be used under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced compounds.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its trifluoromethyl group is known to influence the electronic properties of the resulting molecules, making it valuable in designing new compounds with desired characteristics. Researchers have utilized it in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 4-Methoxy-2-(trifluoromethyl)aniline hydrochloride has been explored for its potential biological activities. Studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, a related methoxy compound demonstrated growth inhibitory activity against various cancer cell lines, with a reported GI50 value of 0.09 μM . The presence of the trifluoromethyl group is believed to enhance the binding affinity to biological targets, thus modulating cellular pathways involved in tumor growth.

Antimicrobial Activity

Research has shown that compounds containing the trifluoromethyl group can exhibit antimicrobial properties. In vitro studies have indicated that derivatives of 4-Methoxy-2-(trifluoromethyl)aniline show activity against several bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Material Science

In material science, this compound is investigated for its role in developing new materials with enhanced properties. Its unique structure allows for modifications that can lead to materials with specific optical or electronic characteristics, making it suitable for applications in sensors and electronic devices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)aniline hydrochloride depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Electronic Effects: The electron-withdrawing -CF₃ group at position 2 stabilizes the aromatic ring and reduces basicity compared to non-fluorinated analogs. The methoxy group at position 4 donates electron density via resonance, creating a push-pull electronic profile that may enhance reactivity in coupling reactions .

- Positional Isomerism : 2-Methoxy-5-(trifluoromethyl)aniline (Similarity: 0.87 ) demonstrates how shifting substituents alters physicochemical properties. For instance, meta-substituted analogs (e.g., 3-Methoxy-5-CF₃ aniline) exhibit distinct solubility and bioavailability .

- Salt Forms : Hydrochloride salts (e.g., 4-(Trifluoromethyl)aniline HCl ) improve crystallinity and stability compared to free bases, critical for storage and handling in industrial settings.

Physicochemical Properties and Stability

- Lipophilicity : The trifluoromethoxy (-OCF₃) analog exhibits higher logP values than the methoxy (-OCH₃) derivative, impacting membrane permeability in bioactive molecules.

- Thermal Stability : Hydrochloride salts generally exhibit higher decomposition temperatures than free amines. For example, 4-(Trifluoromethyl)aniline HCl (CAS 90774-69-9) is stable under ambient conditions .

Biological Activity

4-Methoxy-2-(trifluoromethyl)aniline hydrochloride, a derivative of aniline, is characterized by its unique chemical structure, which includes a methoxy group at the para position and a trifluoromethyl group at the ortho position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

- Molecular Formula : C₈H₉ClF₃N₁O

- CAS Number : 1185304-48-6

- Structure : The presence of the trifluoromethyl group enhances lipophilicity, while the methoxy group can participate in hydrogen bonding, influencing molecular interactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Interactions : The compound may modulate enzyme activities through competitive inhibition or allosteric modulation due to structural similarities with substrate molecules.

- Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group allows effective penetration through cellular membranes, facilitating intracellular actions.

Antimicrobial and Antiparasitic Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activities against various pathogens. For instance, derivatives of 4-Methoxy-2-(trifluoromethyl)aniline have shown promising results in vitro against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis, with IC₅₀ values indicating significant potency (IC₅₀ < 0.050 µM) .

Case Studies

-

Study on Antiprotozoal Activity :

- Objective : Evaluate the efficacy of 4-Methoxy-2-(trifluoromethyl)aniline against protozoa.

- Methodology : In vitro assays were performed to determine IC₅₀ values against E. histolytica and G. intestinalis.

- Results : The compound exhibited superior activity compared to traditional treatments, suggesting its potential as a therapeutic agent.

- Biotransformation Studies :

Research Findings Summary Table

Q & A

Q. What spectroscopic techniques differentiate between freebase and hydrochloride forms?

- Methodological Answer :

- ¹H NMR : The hydrochloride form shows downfield shifts (~1-2 ppm) for NH₃⁺ protons.

- FTIR : A strong absorption band near 2500 cm⁻¹ corresponds to the N-H stretch in the hydrochloride salt.

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.